molecular formula C12H10Ca3O14 B1193920 Calcium citrate CAS No. 813-94-5

Calcium citrate

Cat. No. B1193920
Key on ui cas rn: 813-94-5
M. Wt: 498.4 g/mol
InChI Key: FNAQSUUGMSOBHW-UHFFFAOYSA-H
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Patent
US06562757B1

Procedure details

266 g of water and then 77.8 g of calcium hydroxide were introduced into a reactor with stirring. After homogenization of the suspension, a solution of 147.1 g of citric acid monohydrate in 266 g of water was introduced. A calcium citrate precipitate was thus obtained, which precipitate was subsequently filtered off and dried at 65° C. The final product thus obtained has a solubility in water of 1.0 g.l−1 and its calcium, assay is 24%.
Quantity
147.1 g
Type
reactant
Reaction Step One
Name
Quantity
266 g
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Name
Quantity
266 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2:2].[OH-].O.[C:5]([OH:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([OH:15])=[O:14])([C:9]([OH:11])=[O:10])[OH:8]>O>[C:5]([O-:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([O-:15])=[O:14])([C:9]([O-:11])=[O:10])[OH:8].[Ca+2:2].[C:5]([O-:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([O-:15])=[O:14])([C:9]([O-:11])=[O:10])[OH:8].[Ca+2:2].[Ca+2:2] |f:0.1.2,3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
147.1 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
266 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
77.8 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
266 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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